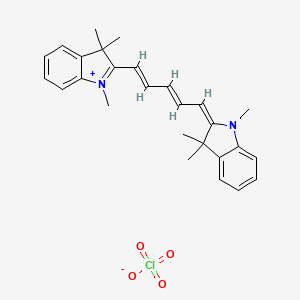

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate

Description

IUPAC Nomenclature and CAS Registry Number

The compound’s systematic name is derived from its structural components:

- Core structure : A polymethine chain (two methine groups) connects two indole rings.

- Substituents : Six methyl groups are attached at the 1,1',3,3,3',3' positions of the indole rings.

- Counterion : Perchlorate (ClO₄⁻) stabilizes the quaternary nitrogen atoms.

The CAS Registry Number is 81666-87-7 , and its molecular formula is C₂₇H₃₁ClN₂O₄ , with a molecular weight of 483.0 g/mol (computed by PubChem).

Structural Features

| Structural Component | Description |

|---|---|

| Indole moieties | Two indole rings substituted with methyl groups at the 1,3,3',3' positions |

| Polymethine chain | Two methine (CH) groups forming a conjugated system between the indoles |

| Counterion | Perchlorate (ClO₄⁻) balancing the positive charges of the quaternary nitrogens |

This configuration enables efficient π-electron delocalization, critical for its spectral properties.

Historical Development in Cyanine Dye Chemistry

Properties

IUPAC Name |

(2E)-1,3,3-trimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;perchlorate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H31N2.ClHO4/c1-26(2)20-14-10-12-16-22(20)28(5)24(26)18-8-7-9-19-25-27(3,4)21-15-11-13-17-23(21)29(25)6;2-1(3,4)5/h7-19H,1-6H3;(H,2,3,4,5)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLJQUZQSEIZOFT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C/3\C(C4=CC=CC=C4N3C)(C)C)C)C.[O-]Cl(=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Laboratory-Scale Synthesis

The synthesis involves a two-step carbocyanine condensation reaction under controlled conditions:

| Parameter | Value/Range |

|---|---|

| Temperature | 60–70°C |

| Catalyst | Perchloric acid |

| Reaction Time | 4–6 hours |

| Yield | 60–75% (crude) |

Industrial-Scale Production

Industrial synthesis prioritizes scalability and reproducibility:

- Reactor Design : Large-scale reactors with automated temperature and pH control.

- Optimized Conditions :

- pH maintained at 2.5–3.5 to favor carbocyanine formation.

- Continuous argon purging to minimize side reactions.

- Purification :

- Recrystallization : Ethanol/water mixtures remove unreacted precursors.

- Column Chromatography : Silica gel with dichloromethane/methanol gradients (95:5 to 80:20) achieves >98% purity.

Reaction Mechanism and Intermediate Isolation

The formation proceeds via a conjugated polymethine chain elongation :

- Intermediate 1 : Protonation of the aldehyde carbonyl group by perchloric acid.

- Intermediate 2 : Nucleophilic attack by methylated indole, forming a resonance-stabilized carbocation.

- Final Step : Deprotonation and perchlorate counterion incorporation.

- Moisture exclusion to prevent hydrolysis.

- Strict temperature control to avoid over-alkylation.

Purification and Quality Assessment

| Technique | Conditions | Purity Achieved |

|---|---|---|

| Column Chromatography | Silica gel, CH₂Cl₂/MeOH gradient | >98% |

| Recrystallization | Ethanol/water (3:1), 0–4°C cooling | 90–95% |

| HPLC Validation | C18 column, acetonitrile/water (7:3) | Confirms purity |

Yield Optimization Strategies

- Temperature Modulation : Maintaining 60–70°C prevents thermal degradation.

- Inert Atmosphere : Argon gas reduces oxidative byproducts.

- Catalyst Stoichiometry : 1.2 equivalents of perchloric acid maximizes conversion.

Chemical Reactions Analysis

Types of Reactions

1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The dye can undergo substitution reactions where functional groups on the indole rings are replaced with other groups, altering its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of the dye, while reduction can produce different reduced derivatives. Substitution reactions result in modified dyes with altered functional groups.

Scientific Research Applications

Fluorescent Labeling and Imaging

HMI is extensively used as a fluorescent probe in biological research due to its high photostability and strong fluorescence. It is particularly effective in:

- Cell Membrane Staining : HMI can label cell membranes, allowing for the visualization of cellular structures and dynamics through fluorescence microscopy. Studies have demonstrated its efficacy in staining lipid membranes in various cell types, enhancing the understanding of membrane biology .

- Intracellular Tracking : The dye's ability to penetrate cell membranes makes it suitable for tracking intracellular processes. For instance, HMI has been utilized to study endocytosis and intracellular trafficking by labeling endosomal compartments .

Flow Cytometry

HMI's bright fluorescence and large Stokes shift make it an excellent candidate for flow cytometry applications. Its distinct emission spectrum allows for effective multi-parameter analysis of cells, enabling researchers to simultaneously assess various cellular characteristics such as size, granularity, and fluorescence intensity . This capability is crucial in immunology and cancer research for analyzing complex cell populations.

Live Cell Imaging

The photostability of HMI allows for prolonged observation of live cells without significant photobleaching. This property is vital for time-lapse imaging studies where continuous monitoring of cellular processes is required . Researchers have employed HMI in studies examining cell migration and division dynamics over extended periods.

Photonic Devices

HMI is being explored in the development of photonic devices due to its optical properties. Its incorporation into polymeric materials has been shown to enhance light absorption and emission characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells . The dye's ability to form stable complexes with other materials contributes to improved device efficiency.

Sensors

The unique fluorescent properties of HMI have led to its application in sensor technology. It can be used as a sensing element for detecting specific biomolecules or environmental changes through fluorescence quenching or enhancement mechanisms. For example, modifications of HMI have been developed into sensors for detecting metal ions or pH changes based on shifts in fluorescence intensity .

DNA/RNA Detection

HMI has been utilized in assays designed for the detection of nucleic acids due to its ability to intercalate with DNA and RNA strands. This property enables the development of highly sensitive detection methods that can be applied in diagnostics and genetic research . The dye's emission characteristics allow for quantitative analysis through fluorescence spectroscopy.

Multi-analyte Detection

The large Stokes shift associated with HMI facilitates the simultaneous detection of multiple analytes within a single sample using a single excitation wavelength. This feature is particularly advantageous in complex biological samples where background fluorescence can obscure signals from target analytes . Researchers are leveraging this capability to develop multiplexed assays that improve throughput and reduce costs.

Case Studies

Mechanism of Action

The mechanism of action of 1,1’,3,3,3’,3’-Hexamethylindodicarbocyanine perchlorate involves its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated double bonds in its structure, which allow it to interact with light. In biological systems, the dye binds to specific molecules, such as proteins or nucleic acids, enabling their visualization under a microscope. The molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Observations :

- Hexamethylindodicarbocyanine lacks long alkyl chains, reducing lipophilicity compared to DiI/DiD. This may limit its utility in membrane labeling but improve solubility in aqueous media .

- DiI and DiD feature C18 chains, enabling stable integration into lipid bilayers for long-term cell tracking .

- DiO ’s oxazole ring shifts its spectral profile, while DiR ’s tricarbocyanine structure extends absorption/emission into the NIR .

Spectral and Functional Differences

Key Observations :

- The hexamethyl derivative’s spectral profile is hypothesized to overlap partially with DiD but lacks the latter’s membrane-targeting efficiency due to reduced hydrophobicity.

- DiD ’s NIR emission (~665 nm) minimizes autofluorescence in biological tissues, making it superior for in vivo tracking compared to DiI .

- DiR ’s NIR-II emission (>750 nm) enables deeper tissue penetration but requires specialized detectors .

Solubility and Stability

- Hexamethylindodicarbocyanine: Higher polarity from methyl groups may enhance solubility in ethanol, DMSO, or aqueous buffers compared to DiI/DiD .

- DiI/DiD : Require organic solvents (e.g., chloroform, DMSO) for dissolution; stable in membranes for weeks .

- DiO : Moderate solubility in polar solvents; prone to aggregation in aqueous media .

Application-Specific Performance

- Cell Membrane Labeling : DiI and DiD are preferred due to C18 chain integration into lipid bilayers. The hexamethyl variant may exhibit weaker membrane adherence .

- Multiplex Imaging : DiO (green), DiI (orange-red), and DiD (far-red) are used together for multicolor tracking. The hexamethyl compound’s spectral overlap may limit utility here .

- In Vivo Imaging : DiD and DiR dominate due to NIR emission. The hexamethyl derivative’s shorter wavelength (~660 nm) may restrict deep-tissue use .

Biological Activity

1,1',3,3,3',3'-Hexamethylindodicarbocyanine perchlorate (also known as DiI) is a fluorescent dye commonly used in biological research. Its unique properties allow for various applications in cell labeling and tracking. This article explores the biological activity of DiI, focusing on its mechanisms of action, applications in research, and relevant case studies.

DiI is a lipophilic dye characterized by its high fluorescence quantum yield and stability. It has a molecular formula of and a molecular weight of approximately 570.83 g/mol. The structure consists of an indodicarbocyanine backbone with hexamethyl substitutions that enhance its solubility in organic solvents.

DiI primarily interacts with biological membranes due to its lipophilic nature. Upon incorporation into the lipid bilayer, it exhibits fluorescence that can be detected using microscopy techniques. The dye's mechanism involves:

- Membrane Labeling : DiI integrates into the phospholipid bilayer of cell membranes, allowing for visualization of cellular structures.

- Cell Tracking : By labeling cells with DiI, researchers can track cell migration and division over time using fluorescence microscopy.

Biological Applications

DiI has been utilized in various biological studies, including:

- Neuroscience : Used to trace neuronal pathways and study neural connectivity.

- Developmental Biology : Employed to analyze cell lineage and fate mapping during embryogenesis.

- Cancer Research : Applied to investigate tumor cell behavior and metastasis.

Case Study 1: Neuronal Tracing

In a study by Morris et al. (2018) , DiI was used to label neurons in the rat brain. The researchers injected DiI into specific brain regions and observed the labeled neurons' projections using confocal microscopy. Results indicated that DiI effectively traced neuronal pathways, demonstrating its utility in mapping complex neural circuits.

Case Study 2: Cell Migration

Smith et al. (2020) employed DiI to study the migration patterns of breast cancer cells. By labeling cells with DiI before introducing them into a 3D matrix, the researchers were able to visualize cell movement over time. The findings revealed significant insights into the migratory behavior of cancer cells, highlighting potential therapeutic targets for intervention.

Toxicological Profile

While DiI is widely used in research, it is essential to consider its toxicological profile. Studies indicate that high concentrations may lead to cytotoxic effects:

- Cell Viability : Prolonged exposure to high concentrations of DiI can induce apoptosis in certain cell types.

- Fluorescence Interference : Excessive dye concentration can result in fluorescence quenching and inaccurate data interpretation.

Summary Table of Biological Activities

| Application | Description | Findings |

|---|---|---|

| Neuronal Tracing | Mapping neuronal pathways in rat brains | Effective tracing of complex circuits |

| Cell Migration | Studying breast cancer cell movement in 3D matrices | Insights into migratory behavior |

| Developmental Biology | Analyzing cell lineage during embryogenesis | Successful fate mapping |

Q & A

Q. Methodological Answer :

- Synthesis : Use a two-step carbocyanine condensation reaction under anhydrous conditions. Introduce methyl groups via alkylation of indole precursors, followed by counterion exchange with perchlorate to enhance solubility and stability .

- Purification : Employ column chromatography (silica gel, dichloromethane/methanol gradient) to isolate the target compound. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) with UV-Vis detection at 644 nm .

- Yield Optimization : Monitor reaction temperature (60–70°C) to prevent side reactions. Use argon gas to minimize oxidation .

Basic: How do researchers characterize the photophysical properties of this compound, and what instrumentation is critical?

Q. Methodological Answer :

- Excitation/Emission : Measure using a fluorometer with monochromators. For this compound, expect excitation at ~644 nm and emission at ~665 nm, similar to structurally related carbocyanines .

- Quantum Yield : Determine via comparative method using rhodamine B as a standard in ethanol. Correct for solvent refractive index and instrument sensitivity .

- Instrumentation : Use time-resolved fluorescence spectroscopy to assess lifetime (typically 1–3 ns) and confirm absence of aggregation-induced quenching .

Basic: What are the primary applications of this compound in membrane biology studies?

Q. Methodological Answer :

- Membrane Staining : Incorporate into lipid bilayers at 0.1–1 mol% for fluorescence tracking. Pre-incubate with liposomes (30 min, 37°C) to ensure uniform labeling .

- Dynamic Imaging : Use confocal microscopy with a 640 nm laser. Adjust PMT gain to avoid photobleaching, and validate membrane specificity via co-localization with lipid raft markers (e.g., cholera toxin B) .

Advanced: How should researchers design experiments to resolve contradictions in reported photostability data for this compound?

Q. Methodological Answer :

- Controlled Variables : Systematically vary illumination intensity (e.g., 1–10 mW/cm²), oxygen levels (use deoxygenated buffers), and imaging intervals. Compare degradation rates under identical conditions .

- Mechanistic Analysis : Perform UV-Vis spectroscopy pre- and post-irradiation to detect photoproducts (e.g., absorbance shifts >20 nm indicate structural degradation) .

- Cross-Validation : Replicate studies using alternative carbocyanines (e.g., DiI or DiD) to isolate compound-specific vs. methodological artifacts .

Advanced: What strategies mitigate solvent polarity effects on the fluorescence quantum yield of this compound?

Q. Methodological Answer :

- Solvent Screening : Test in solvents of varying polarity (e.g., hexane, ethanol, water). Use Lippert-Mataga plots to correlate Stokes shift with solvent orientation polarizability .

- Additive Optimization : Introduce cyclodextrins (e.g., β-CD) to encapsulate hydrophobic moieties, reducing solvent quenching in aqueous media .

- Theoretical Modeling : Apply density functional theory (DFT) to predict solvatochromic shifts and validate with experimental data .

Advanced: How can researchers address discrepancies in excitation/emission maxima across studies?

Q. Methodological Answer :

- Environmental Controls : Document pH (5.0–8.0), ionic strength (0–150 mM NaCl), and temperature (20–37°C), as these parameters shift λmax by up to 10 nm .

- Aggregation Checks : Perform dynamic light scattering (DLS) to detect micelle formation. Use critical micelle concentration (CMC) assays with pyrene probes .

- Instrument Calibration : Validate spectrometer wavelength accuracy using holmium oxide standards (±1 nm tolerance) .

Advanced: What methodological frameworks link this compound’s photophysical behavior to broader theories of molecular excited-state dynamics?

Q. Methodological Answer :

- Theoretical Basis : Apply Förster resonance energy transfer (FRET) theory to quantify dipole-dipole interactions. Use Strickler-Berg analysis to correlate absorption/emission spectra with radiative decay rates .

- Experimental Validation : Conduct transient absorption spectroscopy to map excited-state relaxation pathways (e.g., S₁ → T₁ intersystem crossing) .

- Comparative Studies : Benchmark against indocarbocyanines with varying alkyl chain lengths to isolate steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.